3,5-Difluoro-4-nitrobenzenesulfonamide physical and chemical properties
3,5-Difluoro-4-nitrobenzenesulfonamide physical and chemical properties
3,5-Difluoro-4-nitrobenzenesulfonamide: A Strategic Building Block in Modern Medicinal Chemistry and Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, the strategic placement of halogens and electron-withdrawing groups on aromatic scaffolds is a fundamental technique for tuning pharmacokinetics and target binding. 3,5-Difluoro-4-nitrobenzenesulfonamide (CAS: 1804516-06-0) emerges as a highly privileged, polyfunctional building block[1]. Featuring a dense array of orthogonal reactive sites—two labile fluorines, a reducible nitro group, and an acidic sulfonamide—this compound enables the rapid generation of complex molecular libraries. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this intermediate in advanced organic synthesis.
Physical and Chemical Properties
Understanding the baseline physicochemical properties of 3,5-Difluoro-4-nitrobenzenesulfonamide is critical for predicting its behavior in solution and its compatibility with various reaction conditions[2]. The strong electron-withdrawing nature of both the nitro and sulfonamide groups significantly impacts the electron density of the aromatic ring.
| Property | Value | Scientific Implication |
| Chemical Name | 3,5-Difluoro-4-nitrobenzenesulfonamide | Defines core connectivity. |
| CAS Registry Number | 1804516-06-0 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₆H₄F₂N₂O₄S | Indicates high heteroatom density. |
| Molecular Weight | 238.17 g/mol | Low molecular weight, ideal for fragment-based drug design[2]. |
| Structural Features | C1: -SO₂NH₂, C3/C5: -F, C4: -NO₂ | Highly electron-deficient aromatic system. |
| Predicted Reactivity | Highly electrophilic at C3 and C5 | Susceptible to rapid Nucleophilic Aromatic Substitution (SNAr). |
Core Reactivity & Mechanistic Insights
As a Senior Application Scientist, it is essential to look beyond the structure and understand the causality of this molecule's reactivity. The utility of 3,5-difluoro-4-nitrobenzene derivatives stems from their highly predictable and regioselective reaction pathways[3].
Nucleophilic Aromatic Substitution (SNAr)
The C3 and C5 positions of this scaffold are exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the C4-nitro group (via resonance and induction) and the C1-sulfonamide group (via induction).
Why Fluorine? In SNAr reactions, the rate-determining step is the nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex. Fluorine is the optimal leaving group for SNAr—not because of its leaving group ability (which is poor in aliphatic SN2 reactions), but because its extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex. Once the complex forms, the expulsion of the fluoride ion restores aromaticity[4].
Fig 1: SNAr mechanism highlighting the Meisenheimer complex stabilized by the C4-nitro group.
Synthetic Divergence
The true power of this building block lies in its orthogonal reactivity. After substituting one or both fluorines via SNAr, the nitro group can be selectively reduced to an aniline. This sequence (SNAr followed by reduction) yields ortho-phenylenediamines, which are immediate precursors to benzimidazoles and quinoxalines—ubiquitous pharmacophores in kinase inhibitors and GPCR ligands.
Fig 2: Divergent synthetic pathways originating from 3,5-Difluoro-4-nitrobenzenesulfonamide.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring high yield and purity by controlling the inherent reactivity of the molecule.
Protocol A: Regioselective Mono-SNAr with a Primary Amine
Objective: To substitute a single fluorine atom at the C3 position while leaving the C5 fluorine intact. Causality Check: Temperature control is paramount. The first SNAr reaction is highly exothermic and rapid. If the temperature exceeds 35 °C, the second fluorine will begin to react, leading to a complex mixture of mono- and bis-substituted products[4].
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Difluoro-4-nitrobenzenesulfonamide (1.0 equiv) in a 2:1 mixture of anhydrous THF and DMF to achieve a 0.2 M concentration. Rationale: DMF accelerates the SNAr by poorly solvating the nucleophile, while THF maintains overall solubility and moderates the reaction rate[4].
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Base Addition: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution. Rationale: A non-nucleophilic base is required to scavenge the HF byproduct without competing for the electrophilic aromatic carbons.
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Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired primary amine (1.05 equiv) dropwise over 10 minutes.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 12–16 hours. Monitor the consumption of the starting material via LC-MS.
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Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Heptane/EtOAc.
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the C4-nitro group to an aniline without causing hydrodefluorination of the remaining C5 fluorine. Causality Check: Halogens on electron-deficient rings are susceptible to cleavage under harsh hydrogenation conditions. Using mild pressure and a controlled catalyst loading prevents the loss of the remaining fluorine.
Step-by-Step Methodology:
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Preparation: Dissolve the mono-SNAr product from Protocol A (1.0 equiv) in a 1:1 mixture of Ethanol and EtOAc (0.1 M).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate) under a steady stream of nitrogen.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature. Stir vigorously for 6–8 hours.
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Monitoring: Check reaction progress via TLC. The aniline product will typically be highly fluorescent under 254 nm UV light and stain strongly with ninhydrin.
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Filtration: Purge the flask with nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.
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Isolation: Concentrate the filtrate in vacuo to yield the ortho-fluoro-phenylenediamine derivative, which is generally pure enough for immediate downstream cyclization.
Applications in Drug Development
Derivatives of 3,5-Difluoro-4-nitrobenzenesulfonamide are highly prized in the pharmaceutical industry[3]. The sulfonamide moiety is a classic bioisostere for carboxylic acids and a privileged pharmacophore for targeting metalloenzymes, particularly Carbonic Anhydrases (CAs).
Furthermore, the ability to rapidly generate diverse ortho-phenylenediamines allows medicinal chemists to synthesize libraries of benzimidazoles. These bicyclic systems are critical hinge-binding motifs in the design of ATP-competitive kinase inhibitors, which are frontline therapies in modern oncology. The retained fluorine atom in the final drug molecule often enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases the lipophilicity (LogP) to improve cellular permeability.
References
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AA Blocks Product Index - Benzenesulfonamide, 3,5-difluoro-4-nitro- Source: AA Blocks URL: [Link]
- Glucagon-like peptide 1 receptor agonists (Patent WO2024107781A1)




